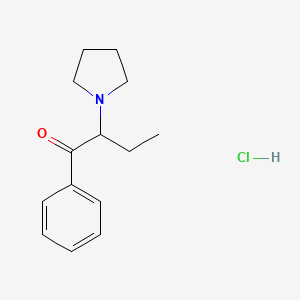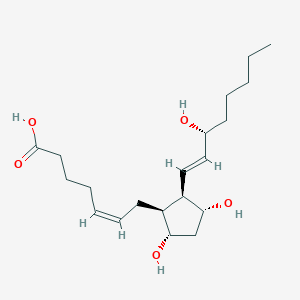
15-epi-15-F2t-IsoP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-epi-15-F2t-IsoP, also known as (Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid , is a molecule derived from cellular lipid membranes upon non-enzymatic interaction with reactive species during inflammation . It contains 59 atoms in total, including 34 Hydrogen atoms, 20 Carbon atoms, and 5 Oxygen atoms .
Synthesis Analysis
15-F2t-IsoP is a nonenzymatic byproduct of lipid peroxidation during inflammation . It is formed by free-radical–catalyzed peroxidation of arachidonic acid in situ in the phospholipid domain of cell membranes . After cleavage, presumably by phospholipases, F2-IsoPs circulate in free form in the plasma and are finally excreted in the urine .
Molecular Structure Analysis
The molecular structure of 15-epi-15-F2t-IsoP includes 59 bonds in total, with 25 non-H bonds, 3 multiple bonds, 12 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 4 hydroxyl groups, and 3 secondary alcohols .
Chemical Reactions Analysis
15-F2t-IsoP has been found to have an impact on macrophage phenotype during lipopolysaccharide (LPS) challenge. In combination with LPS, 15-F2t-IsoP increased ATP production relative to LPS-only treated cells. Additionally, gene expression of Nos2 and Il1β were decreased while Il10 was increased .
Physical And Chemical Properties Analysis
15-epi-15-F2t-IsoP contains total 59 bond(s); 25 non-H bond(s), 3 multiple bond(s), 12 rotatable bond(s), 3 double bond(s), 1 five-membered ring(s), 1 carboxylic acid(s) (aliphatic), 4 hydroxyl group(s), and 3 secondary alcohol(s) .
Applications De Recherche Scientifique
Biomarker for Oxidative Stress
15-epi-15-F2t-IsoP is a reliable biomarker for lipid peroxidation in the human body . Lipid peroxidation is a process where free radicals “steal” electrons from the lipids in cell membranes, resulting in cell damage. This process is common in conditions where oxidative stress is a prominent feature .
Quantitative Analysis in Plasma
The compound is used in a procedure for the quantitation of isoprostane 15-F2t-IsoP in rat plasma . This method is precise and reliable, and it has been validated by a blind time-course study of plasma levels in rats treated with different doses of CCl4 .
Indicator of Acute Oxidative Stress
Plasma levels of 15-F2t-IsoP, as measured according to the procedure described above, are good indicators of acute oxidative stress as induced by CCl4 . The precision of the measurements allows detection of elevated plasma 15-F2t-IsoP levels as long as 16 h after an acute exposure of 120 mg CCl4/kg body weight, and 2 h after an exposure of 1 mg CCl4/kg body weight .
Breast Cancer Risk Assessment
Urinary levels of 15-F2t-IsoP were measured in a study involving 400 cases and 401 controls, participants of the Long Island Breast Cancer Study Project . The study found a statistically significant trend in breast cancer risk with increasing quartiles of 15-F2t-IsoP levels .
Detection of Chronic Oxidative Stress
The method used for the quantitation of isoprostane 15-F2t-IsoP in rat plasma has sufficient analytical precision to allow the detection of the small changes in plasma isoprostane levels, which result from chronic and/or lower-level exposures to agents causing oxidative stress .
Role in Cardiovascular Diseases
As a product of lipid peroxidation, 15-epi-15-F2t-IsoP plays a role in cardiovascular diseases. The compound is involved in the pathogenesis of atherosclerosis, a disease in which plaque builds up inside your arteries .
Safety And Hazards
Orientations Futures
Future studies should define the optimal dosing and treatment timing of 15-F2t-IsoP to maximize their cytoprotective potential during acute inflammation . Additionally, the promotion of an anti-inflammatory macrophage phenotype may contribute to preventing or mitigating inflammation during disease .
Propriétés
IUPAC Name |
(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17-,18+,19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLTODNUVGFL-PGWUFSIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1C/C=C\CCCC(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
15-epi-15-F2t-IsoP | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B593132.png)
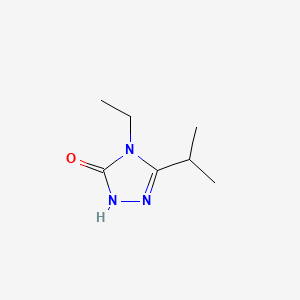
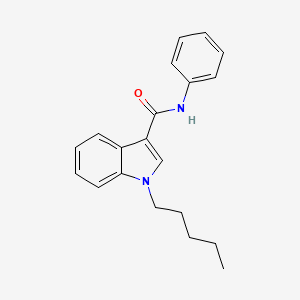
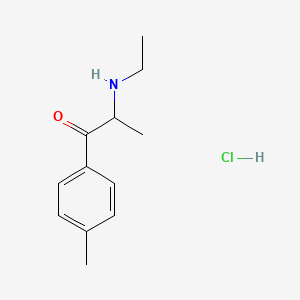

![3-(3-Sulfopropyl)-2-([3-[(3-sulfopropyl)-2-benzothiazolinylidene) methyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl)benzothiazolium inner salt sodium salt](/img/structure/B593147.png)
![tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate](/img/structure/B593148.png)
![Disodium 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoate](/img/structure/B593149.png)
